molecular formula C34H56N10O9 B1681360 TRAP-6 CAS No. 141136-83-6

TRAP-6

カタログ番号: B1681360
CAS番号: 141136-83-6
分子量: 748.9 g/mol
InChIキー: HAGOWCONESKMDW-FRSCJGFNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

TRAP-6は固相ペプチド合成によって合成されます。これは、ペプチドの製造に一般的に使用される方法です。これは、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することを伴います。 反応条件には、通常、望ましくない副反応を防ぐための保護基の使用と、ペプチド結合の形成を促進するためのカップリング試薬の使用が含まれます .

化学反応の分析

TRAP-6は、次のようなさまざまな種類の化学反応を受けます。

    酸化: この反応は、ペプチドの構造と機能を変える可能性があります。

    還元: この反応は、酸化の効果を逆転させ、ペプチドの元の状態を復元することができます。

    置換: この反応は、ペプチドに新しい官能基を導入し、その特性を変えることができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、ジチオトレイトールなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学的研究の応用

Platelet Aggregation Studies

Mechanism of Action
TRAP-6 induces platelet aggregation by activating PAR-1, which plays a crucial role in hemostasis and thrombosis. The compound has been instrumental in elucidating the signaling pathways involved in platelet activation and aggregation.

Key Findings

  • Membrane Receptor Clustering : this compound facilitates the clustering of membrane receptors, enhancing our understanding of signal transduction mechanisms in platelets .
  • Dynamic Observations : Live-cell imaging studies using this compound have provided insights into the temporal dynamics of platelet aggregation, revealing how platelets respond to various stimuli over time .

Biomedical Research Applications

Cancer Research
this compound has been pivotal in cancer research by helping to identify key signaling pathways that drive tumor growth and metastasis. By inducing specific receptor aggregation, researchers can pinpoint molecular targets for therapeutic intervention .

Drug Discovery
In drug discovery, this compound is utilized to screen libraries of compounds for their effects on platelet function. This screening process aids in identifying potential drug candidates that can modulate platelet activity, which is crucial in conditions like cardiovascular diseases and thrombotic disorders .

Clinical Implications

Thromboembolic Disorders
Research indicates that patients with venous thromboembolism show enhanced platelet aggregation when treated with this compound, highlighting its potential as a diagnostic tool for assessing thrombotic risk .

Therapeutic Targeting
The ability of this compound to mimic physiological platelet activation processes allows for the development of targeted therapies aimed at preventing excessive platelet aggregation, thereby reducing the risk of thrombotic events .

Materials Science and Nanotechnology

This compound's unique properties extend beyond biological applications; it is also being explored in materials science:

  • Nanoparticle Aggregation : Researchers are leveraging this compound to control the aggregation of nanoparticles, which has implications for drug delivery systems. Enhanced drug-loading capacities can be achieved through this controlled aggregation process .
  • Self-Healing Materials : The triggering of specific molecular aggregations using this compound is paving the way for the development of self-healing materials that can repair themselves upon damage .

Future Directions and Challenges

While this compound has significantly advanced research across multiple domains, several areas remain ripe for exploration:

  • Analog Development : Future studies may focus on developing more specific analogs of this compound that can selectively target various cellular processes with improved efficacy .
  • Imaging Techniques : Enhancements in imaging technologies will be critical for visualizing this compound-induced platelet aggregation at higher resolutions, allowing for deeper insights into its mechanisms .

Case Studies

Study FocusFindingsReference
Platelet Activation MechanismsIdentified key signaling pathways activated by this compound leading to dense granule release
Thromboembolic Risk AssessmentEnhanced aggregation observed in patients with venous thromboembolism
Drug Discovery ApplicationsIdentification of novel compounds that modulate platelet function

作用機序

TRAP-6は、血小板表面の特定の受容体と相互作用することによって効果を発揮し、血小板凝集につながる生化学的シグナルのカスケードを開始します。 このプロセスには、細胞内シグナル伝達経路の活性化が含まれ、最終的には標的分子の再配置と凝集をもたらします .

類似化合物との比較

TRAP-6は、PAR4などの他の受容体に影響を与えることなく、プロテアーゼ活性化受容体1(PAR1)を選択的に活性化できるという点でユニークです。同様の化合物には、他のトロンビン受容体活性化ペプチドやさまざまなPAR1アゴニストが含まれます。 This compoundは、血小板凝集を誘発する際のその高い特異性と効力によって際立っています .

生物活性

TRAP-6, or Thrombin Receptor Activator Peptide 6, is a synthetic peptide derived from the protease-activated receptor 1 (PAR-1). It plays a significant role in platelet activation and aggregation, which are critical processes in hemostasis and thrombosis. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, effects on cellular signaling, and relevant case studies.

This compound acts as an agonist for PAR-1, initiating a cascade of intracellular signaling events upon binding. The primary actions include:

  • Platelet Aggregation : this compound stimulates platelet aggregation with an effective concentration (EC50) of approximately 0.8 μM . This aggregation is crucial for the formation of blood clots.
  • Calcium Mobilization : The peptide promotes intracellular calcium mobilization, which is essential for various cellular functions, including muscle contraction and neurotransmitter release .
  • Phosphorylation of Phosphodiesterase 3A (PDE3A) : this compound induces rapid phosphorylation of PDE3A, which plays a role in regulating cyclic nucleotide levels within cells .

Biological Effects

The biological effects of this compound extend beyond mere platelet activation. Key findings from various studies include:

  • Dense Granule Release : this compound triggers the release of dense granules from platelets, which contain ADP and other pro-coagulant factors. This release amplifies the hemostatic response by enhancing further platelet activation through P2Y12 receptor engagement .
  • Cytokine Modulation : Studies have shown that this compound influences the release of inflammatory cytokines, indicating its role in modulating immune responses during thrombotic events .

Case Studies

Case studies provide valuable insights into the clinical implications of this compound activity. Here are two significant findings:

Case Study 1: Platelet Function Analysis

In a clinical study involving healthy volunteers, researchers measured changes in platelet function following exposure to this compound. The study found that this compound significantly enhanced platelet aggregation and dense granule secretion compared to baseline measurements. This suggests its potential utility in understanding platelet disorders and developing therapeutic interventions for conditions such as thrombocytopenia or hypercoagulability .

Case Study 2: Thrombotic Events

Another case study examined patients with thrombotic disorders where elevated levels of platelet activation markers were observed. In these patients, this compound-induced responses were markedly increased compared to healthy controls, highlighting its role as a potential biomarker for assessing thrombotic risk .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

Study Findings Implications
R&D Systems (2024)This compound stimulates platelet aggregation and intracellular signaling pathwaysPotential therapeutic target for managing bleeding disorders
PMC Article (2017)Enhanced dense granule release upon this compound stimulationInsights into mechanisms underlying platelet function and thrombus formation
Science.gov Study (2018)No significant differences in inflammatory cytokines post-exposure to this compoundSuggests complex interactions between thrombotic factors and inflammation

Q & A

Basic Research Questions

Q. How does TRAP-6 activate PAR1, and what are the key methodological considerations for ensuring receptor specificity in platelet aggregation studies?

this compound (SFLLRN sequence) selectively activates protease-activated receptor 1 (PAR1) by mimicking thrombin's proteolytic cleavage, initiating intracellular signaling pathways like calcium mobilization and ERK1/2 phosphorylation . To ensure specificity:

  • Use PAR1 knockout models or receptor antagonists (e.g., SCH79797) to confirm this compound's action is PAR1-dependent .
  • Validate selectivity by testing PAR4-expressing cells, as this compound lacks activity on PAR4 .
  • Employ fluorescence resonance energy transfer (FRET) to monitor PAR1 conformational changes in real time .

Q. What are the optimal concentrations of this compound for inducing platelet aggregation in vitro, and how do variations impact experimental outcomes?

this compound typically induces platelet aggregation at EC₅₀ = 0.15 μM, but optimal concentrations range from 2–20 μM depending on assay type (e.g., aggregometry vs. flow cytometry) . Key considerations:

  • Lower concentrations (≤5 μM) minimize off-target effects, while higher doses (10–20 μM) maximize aggregation for drug screening .
  • Pre-test platelet-rich plasma (PRP) responsiveness to this compound, as donor variability (e.g., medication history) affects aggregation thresholds .

Q. What are the methodological advantages of using this compound over thrombin in platelet activation assays?

this compound offers superior stability, standardized activity, and avoids thrombin's pleiotropic effects (e.g., PAR4 activation or fibrinogen cleavage) . Applications include:

  • Studying PAR1-selective signaling without confounding coagulation cascades .
  • Screening PAR1-targeted therapeutics (e.g., vorapaxar) in PRP, as this compound bypasses thrombin's enzymatic instability .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's anti-aGVHD effects and its pro-coagulant risks in translational studies?

this compound reduces acute graft-versus-host disease (aGVHD) via GPR15/β-arrestin 2 signaling but induces coagulation disorders through F2R (PAR1) activation . Strategies:

  • Use GPR15-selective this compound mutants (e.g., LàA variant) to decouple anti-inflammatory and pro-thrombotic effects .
  • Monitor platelet counts and thrombin generation assays in vivo to quantify coagulation risks .

Q. How do this compound's effects on intracellular signaling pathways (e.g., ERK1/2 phosphorylation) vary between wild-type and receptor knockout models?

In wild-type T cells, this compound downregulates leukocyte activation pathways via GPR15/ERK1/2, but this effect is absent in GPR15 KO models . Methodological approaches:

  • Perform RNA-seq to compare inflammatory gene expression (e.g., IL-2, IFN-γ) in WT vs. KO cells post-TRAP-6 treatment .
  • Use phospho-specific antibodies in western blotting to quantify ERK1/2 activation kinetics .

Q. What strategies are effective in mitigating this compound-induced coagulation disorders while preserving its therapeutic benefits?

  • Develop dual-targeting peptides that retain GPR15 binding but lack F2R affinity, as shown with alanine-scanning mutagenesis .
  • Co-administer antiplatelet agents (e.g., low-dose aspirin) in preclinical models to counteract thrombocytopenia .

Q. How can researchers validate the specificity of this compound for PAR1 in mixed receptor environments, such as cells co-expressing PAR4?

  • Conduct competitive binding assays using fluorescently labeled this compound and PAR1/PAR4 antagonists .
  • Utilize dynamic mass redistribution (DMR) assays to profile this compound-induced signaling in PAR1/PAR4 co-expressing cell lines (e.g., CHO-K1) .

Q. Methodological Tables

Parameter This compound Application Key Considerations References
Platelet Aggregation AssayEC₅₀ = 0.15 μM (PAR1 activation)Use citrated PRP; avoid EDTA anticoagulants
Calcium Mobilization10–20 μM in HUVEC cellsMeasure via Fluo-4 AM fluorescence
In Vivo aGVHD Models5 mg/kg in murine transplantsMonitor liver/colon pathology and Th1/Treg ratios
Receptor Specificity TestingPAR1 vs. PAR4 selectivity assaysEmploy DMR or β-arrestin recruitment assays

特性

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGOWCONESKMDW-FRSCJGFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431405
Record name TRAP-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141136-83-6
Record name TRAP-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TRAP-6
Reactant of Route 2
TRAP-6
Reactant of Route 3
TRAP-6
Reactant of Route 4
TRAP-6
Reactant of Route 5
Reactant of Route 5
TRAP-6
Reactant of Route 6
TRAP-6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。